molecular formula C18H12N6 B032537 2,4,6-Tri(4-pyridyl)-1,3,5-triazine CAS No. 42333-78-8

2,4,6-Tri(4-pyridyl)-1,3,5-triazine

Cat. No. B032537
CAS RN: 42333-78-8
M. Wt: 312.3 g/mol
InChI Key: CBMYFVSIIYILRH-UHFFFAOYSA-N
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Description

2,4,6-Tri(4-pyridyl)-1,3,5-triazine is a multifaceted compound known for its ability to form complexes with transition metals. This property makes it a subject of interest in the field of coordination chemistry and materials science, among others.

Synthesis Analysis

This compound is synthesized from 4-cyanopyridine through both cationic and anionic mechanisms. The synthesis process is crucial for forming its unique structure that allows complexation with metal ions, such as transition metal chlorides in solvents like toluene or benzene (Biedermann & Wichmann, 1974).

Molecular Structure Analysis

The molecular structure of 2,4,6-tri(4-pyridyl)-1,3,5-triazine has been extensively studied, revealing its ability to coordinate with metals. This coordination occurs through the nitrogen atoms present in the pyridyl and triazine rings, leading to a wide range of structural motifs and complex geometries (Therrien, 2011).

Chemical Reactions and Properties

The compound's reactivity with metal ions results in various complexes that have been analyzed through IR spectra, magnetic and electrical conductivity measurements. These studies help understand the electronic and structural properties of the complexes formed (Biedermann & Wichmann, 1974).

Physical Properties Analysis

Physical properties such as crystallization behavior and the formation of polymorphs have been documented. For example, different crystallization conditions lead to polymorphs with distinct physical properties, including density and melting points, which can affect their mechanical behavior and intermolecular interactions (Yuan, Xing, & Pan, 2019).

Chemical Properties Analysis

The chemical properties of 2,4,6-tri(4-pyridyl)-1,3,5-triazine, particularly its ability to form complexes with different metals, highlight its significance in the synthesis of coordination polymers and networks. These complexes exhibit a variety of functionalities, including luminescent properties and potential applications in materials science (Therrien, 2011).

Scientific Research Applications

Coordination Chemistry and Complex Formation

2,4,6-Tri(4-pyridyl)-1,3,5-triazine demonstrates a rich coordination chemistry, especially with transition metals and lanthanides. These compounds form various complexes, which are used in luminescent materials, coordination polymers, networks, and the synthesis of discrete metalla-assemblies. The structural versatility of 2,4,6-tri(pyridyl)-1,3,5-triazine is central to its utility in these applications (Therrien, 2011).

Crystal Structure and Molecular Interactions

The molecular structure and crystallization of 2,4,6-tri(4-pyridyl)-1,3,5-triazine isomers have been deeply studied. The spatial arrangement of the pyridyl and triazine rings significantly influences the crystal structure and intermolecular interactions, essential for understanding the chemical behavior and potential applications of these molecules in various fields (Janczak et al., 2003).

Synthesis and Complex Behavior

The synthetic routes and complex behavior of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine with different transition metal chlorides have been explored, providing valuable insights into its chemical properties and potential applications in catalysis and material science (Biedermann & Wichmann, 1974).

Innovative Synthetic Approaches

There have been innovative approaches in the synthesis of pyridyl-substituted 1,3,5-triazines, showcasing the compound's versatility and potential for a variety of applications, including material science and molecular chemistry (Le Falher et al., 2014).

Safety And Hazards

The compound can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

2,4,6-tripyridin-4-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6/c1-7-19-8-2-13(1)16-22-17(14-3-9-20-10-4-14)24-18(23-16)15-5-11-21-12-6-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYFVSIIYILRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195150
Record name 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine
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Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tri(4-pyridyl)-1,3,5-triazine

CAS RN

42333-78-8
Record name 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine
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Record name 42333-78-8
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Record name 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine
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Record name 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine
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Record name 2,4,6-TRI(4-PYRIDINYL)-1,3,5-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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